Deltaline

准备方法

合成路线和反应条件: 埃尔德林通常从天然来源中提取,特别是从翠雀属植物中提取 . 提取过程涉及使用有机溶剂,例如甲醇、乙醇和二甲亚砜 (DMSO) . 然后通过各种色谱技术纯化该化合物。

工业生产方法: 埃尔德林的工业生产涉及从植物材料中大规模提取,然后进行纯化。该过程经过优化,以确保化合物的高产量和纯度。 先进的色谱方法和溶剂体系在埃尔德林的工业生产中至关重要 .

化学反应分析

反应类型: 埃尔德林经历了几种类型的化学反应,包括:

氧化: 埃尔德林可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变埃尔德林中存在的官能团。

取代: 埃尔德林可以发生取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 使用常见的氧化剂,例如高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。

取代: 在适当的条件下使用各种亲核试剂和亲电试剂来实现取代反应。

形成的主要产物: 从这些反应中形成的主要产物包括埃尔德林的各种氧化、还原和取代衍生物,它们可能具有不同的生物活性。和性质。

科学研究应用

埃尔德林在科学研究中具有广泛的应用,包括:

作用机制

埃尔德林通过各种分子靶点和途径发挥作用。它与参与疼痛和炎症途径的特定受体和酶相互作用。 确切的机制包括调节神经递质释放和抑制炎症介质 .

类似化合物:

乌头碱: 另一种具有类似镇痛特性的二萜生物碱。

中乌头碱: 一种相关的化合物,具有类似的生物活性。

次乌头碱: 与埃尔德林具有结构相似性和药理作用。

埃尔德林的独特性: 埃尔德林由于其独特的分子结构而具有独特的药理特性。 它调节疼痛和炎症途径的能力使其成为研究和治疗应用中的一种有价值的化合物 .

相似化合物的比较

Aconitine: Another diterpene alkaloid with similar analgesic properties.

Mesaconitine: A related compound with comparable biological activities.

Hypaconitine: Shares structural similarities and pharmacological effects with Eldelin.

Uniqueness of Eldelin: Eldelin is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate pain and inflammation pathways makes it a valuable compound in both research and therapeutic applications .

属性

CAS 编号 |

6836-11-9 |

|---|---|

分子式 |

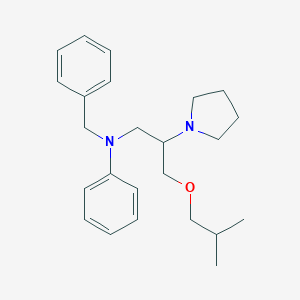

C27H41NO8 |

分子量 |

507.6 g/mol |

IUPAC 名称 |

[(1R,2S,8R,12S,16R)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |

InChI |

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15?,16?,17?,18?,19?,20?,21?,22?,23-,24-,25+,26+,27+/m0/s1 |

InChI 键 |

DTTPWCNKTMQMTE-HZAGNTIKSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

手性 SMILES |

CCN1C[C@@]2(CCC([C@@]34C2C([C@@]5(C31)[C@]6(CC(C7C[C@@]4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

规范 SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

同义词 |

Eldeline; Delphelatine; Deltamine 6-Acetate; Eldelin; (1α,6β,14α,16β)-20-Ethyl-1,14,16-trimethoxy-4-methyl-7,8-[methylenebis(oxy)]-aconitane-6,10-diol 6-Acetate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deltaline exert its toxic effects?

A: this compound, along with other norditerpenoid alkaloids found in Delphinium species, acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, ] This means it blocks the action of acetylcholine, a neurotransmitter crucial for nerve impulse transmission, particularly at the neuromuscular junction. [, ] This disruption of neuromuscular transmission leads to various symptoms, including muscle weakness, paralysis, and potentially death. [, ]

Q2: How does the structure of this compound influence its interaction with nAChRs?

A: this compound lacks the N-(methylsuccinyl)anthranilic acid group at the C18 position, which is present in other more potent MSAL-type alkaloids like methyllycaconitine. [, ] This structural difference contributes to its lower potency by affecting its interaction with nAChRs. [, , ]

Q3: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C27H41NO8 and a molecular weight of 507.62 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A: Extensive spectroscopic data, including 1D and 2D NMR (1H, 13C, DEPT, COSY, HETCOR, and selective INEPT) and high-resolution ESI-MS, have been used to elucidate the structure of this compound and its derivatives. [, , , , , ] These data provide valuable information about the compound's structure and can be used for identification and characterization purposes.

Q5: How toxic is this compound compared to other Delphinium alkaloids?

A: this compound is considered less toxic than MSAL-type alkaloids like methyllycaconitine. [, ] While it is the most abundant alkaloid in some Delphinium species, its lower toxicity suggests a less significant contribution to overall plant toxicity compared to MSAL-type alkaloids. [, , ]

Q6: What are the symptoms of this compound poisoning in cattle?

A: Although this compound alone may not cause severe toxicity, it contributes to the overall toxicity of Delphinium plants. [] Symptoms of Delphinium poisoning in cattle, often attributed to a combination of alkaloids including this compound, include muscle weakness, staggering, paralysis, and rapid death. [, , ]

Q7: What is known about the pharmacokinetics of this compound?

A: Research in cattle showed that this compound is absorbed after ingestion of Delphinium plants, reaching peak serum concentrations within a few hours. [, ] The elimination half-life of this compound was found to be shorter than that of methyllycaconitine. [, ] This indicates that while this compound is absorbed quickly, it is also eliminated relatively rapidly from the body.

Q8: How is this compound detected and quantified in biological samples?

A: Analytical techniques like gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the detection and quantification of this compound and other norditerpenoid alkaloids in biological samples. [, , ] These methods offer high sensitivity and specificity, enabling researchers to determine alkaloid levels in various matrices.

Q9: How do structural modifications of this compound affect its activity?

A: Research has focused on modifying the this compound structure to explore new chemical entities and potential therapeutic agents. [, , , , ] For example, removing the methylenedioxy group, modifying the C-ring, or introducing new functional groups can significantly alter its biological activity and toxicity. [, , ]

Q10: What is the environmental impact of this compound?

A: While limited information is available on this compound's specific environmental impact, Delphinium species, being toxic to livestock, pose ecological concerns. [, ] Understanding the degradation pathways of this compound and its potential effects on wildlife and ecosystems warrants further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)

![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)

![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)